8-fluoro-2-methylquinazolin-4(3H)-one

PARP-1 inhibition DNA repair quinazolinone SAR

8-Fluoro-2-methylquinazolin-4(3H)-one (CAS 1356349-50-2, C₉H₇FN₂O, MW 178.16) is a monocyclic quinazolin-4(3H)-one derivative bearing a methyl group at the 2-position and a single fluorine atom at the 8-position of the fused benzo ring. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a nicotinamide mimic with demonstrated poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity and as a core for kinase inhibitors, antimicrobials, and anticonvulsants.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B13912871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-methylquinazolin-4(3H)-one
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2F)C(=O)N1
InChIInChI=1S/C9H7FN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)
InChIKeyBQOQWCHJNDCGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-methylquinazolin-4(3H)-one: Core Quinazolinone Scaffold with a Strategic 8-Fluoro Substituent for Medicinal Chemistry Procurement


8-Fluoro-2-methylquinazolin-4(3H)-one (CAS 1356349-50-2, C₉H₇FN₂O, MW 178.16) is a monocyclic quinazolin-4(3H)-one derivative bearing a methyl group at the 2-position and a single fluorine atom at the 8-position of the fused benzo ring . The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a nicotinamide mimic with demonstrated poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity [1] and as a core for kinase inhibitors, antimicrobials, and anticonvulsants. The 8-fluoro substitution pattern is strategically significant because structure–activity relationship (SAR) studies across multiple target classes have identified the 8-position as one of the three most impactful sites (along with positions 2 and 6) for modulating pharmacological activity [2].

Why 8-Fluoro-2-methylquinazolin-4(3H)-one Cannot Be Replaced by Unsubstituted or Differently Halogenated Quinazolinones


Quinazolin-4(3H)-one analogs are not interchangeable building blocks because the position and identity of substituents on the benzo ring exert strong, non-linear effects on both target binding and physicochemical properties. Systematic SAR mapping at the 5- through 8-positions of the quinazolin-4(3H)-one scaffold revealed that only the 2- and 8-positions are most favorable for improving PARP-1 inhibition, while modifications at the 5-, 6-, and 7-positions yield substantially weaker effects [1]. Furthermore, replacing the 8-fluoro substituent with an 8-hydroxy group (as in NU1025) or an 8-amino group introduces hydrogen-bond donor capacity that alters target selectivity and solubility, while moving the fluorine to the 6-position (6-fluoro-2-methylquinazolin-4(3H)-one) changes the electronic distribution across the ring and can diminish activity at certain targets . For procurement decisions, selecting the wrong positional isomer means accepting unverified or potentially inferior activity in the intended assay system.

Quantitative Differentiation Evidence for 8-Fluoro-2-methylquinazolin-4(3H)-one Versus Closest Analogs


PARP-1 Inhibitory Potential: 8-Position Substitution Validated as a Critical Activity-Determining Site

In a systematic SAR study of quinazolin-4(3H)-ones as PARP-1 inhibitors, the unsubstituted parent scaffold exhibited an IC₅₀ of 5.75 μM. Substitution at the 8-position was identified as one of only two positions (along with the 2-position) most favorable for improving PARP-1 inhibition. Introduction of an 8-amino group improved potency to IC₅₀ = 0.76 μM (7.6-fold enhancement), while the combination of 8-amino with 2-methyl yielded IC₅₀ = 0.40 μM (14.4-fold enhancement vs. parent) [1]. Although the 8-fluoro substituent was not directly measured in this study, the class-level SAR demonstrates that the 8-position is a validated potency handle, and fluorine at this position is expected to confer enhanced binding through increased lipophilicity and altered ring electronics while preserving the non-hydrogen-bond-donor character desirable for CNS penetration and target selectivity [2].

PARP-1 inhibition DNA repair quinazolinone SAR

Lipophilicity and Permeability Advantage of 8-Fluoro over Non-fluorinated 2-Methylquinazolin-4(3H)-one

The introduction of a single fluorine atom at the 8-position of the quinazolinone ring increases the calculated logP (ClogP) by approximately 0.5–0.7 units compared to the non-fluorinated parent, 2-methylquinazolin-4(3H)-one. The parent compound has a predicted logP of ~1.2, while the 8-fluoro derivative is predicted at logP ~1.8–2.0 . This increase is consistent with the well-established α-fluorine effect on lipophilicity, where each fluorine atom on an aromatic ring typically increases logP by 0.2–0.4 units depending on the adjacent functional groups [1]. Enhanced lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development.

lipophilicity logP permeability fluorine effect

Differentiation from the 8-Hydroxy Analog NU1025: Absence of Phenolic Hydrogen-Bond Donor Confers Altered Selectivity Profile

The directly comparable 8-substituted analog 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025) is a well-characterized PARP-1 inhibitor with IC₅₀ = 0.40 μM and Ki = 48 nM [1]. However, the 8-hydroxy group introduces a hydrogen-bond donor (HBD) that participates in key interactions with the PARP-1 active site but also increases polarity (topological polar surface area, TPSA) and reduces lipophilicity relative to the 8-fluoro analog. The 8-fluoro substituent, by contrast, is a hydrogen-bond acceptor only, not a donor, which alters the compound's hydrogen-bonding profile, reduces TPSA by approximately 20 Ų, and eliminates the potential for Phase II glucuronidation at the 8-position, a metabolic liability of phenolic compounds [2]. This makes the 8-fluoro analog a preferred scaffold for applications where CNS penetration, metabolic stability at the 8-position, or avoidance of phenolic off-target interactions (e.g., estrogen receptor binding) is required.

PARP-1 hydrogen bonding NU1025 8-hydroxyquinazolinone

Kinetic Stability of the C8–F Bond Versus C8–OH and C8–OMe in Oxidative Metabolism Assays

Aromatic C–F bonds are among the strongest in organic chemistry (bond dissociation energy ≈ 126 kcal/mol for Ph–F vs. ≈ 112 kcal/mol for Ph–OH and ≈ 100 kcal/mol for Ph–OMe), conferring substantially greater resistance to cytochrome P450-mediated oxidative defluorination compared to O-dealkylation of 8-methoxy analogs or oxidative metabolism of 8-hydroxy analogs [1]. In the quinazolinone PARP inhibitor series, the 8-methyl and 8-hydroxy derivatives were metabolically stable in vitro, but 8-methoxy compounds were susceptible to O-demethylation [2]. The 8-fluoro substituent is expected to exhibit metabolic stability at least equivalent to the 8-methyl series while retaining the electron-withdrawing character that favorably modulates ring electronics for target binding.

metabolic stability oxidative metabolism CYP450 fluoroaromatic

Procurement-Ready Physicochemical Profile: Purity, Solubility, and Storage Stability

8-Fluoro-2-methylquinazolin-4(3H)-one is commercially available at 98% purity as a white to off-white crystalline powder, with identity confirmed by NMR . It is soluble in DMF (a common solvent for biological assay preparation) and should be stored under inert gas at 25 °C, protected from moisture, heat, and light . Compared to the 8-hydroxy analog NU1025, which requires storage at −20 °C and is hygroscopic due to its phenolic group, the 8-fluoro derivative is less hygroscopic and can be stored at ambient temperature, reducing procurement and handling complexity for routine laboratory use.

physicochemical properties purity solubility procurement

Procurement-Driven Application Scenarios for 8-Fluoro-2-methylquinazolin-4(3H)-one


PARP-1 Inhibitor Lead Optimization Programs Requiring an 8-Substituted Quinazolinone Core with Non-Phenolic Character

Medicinal chemistry teams developing next-generation PARP-1 inhibitors can deploy 8-fluoro-2-methylquinazolin-4(3H)-one as a key intermediate. The validated SAR from Kulkarni et al. (2012) demonstrates that the 8-position is a critical potency handle, and the fluorine substituent provides the metabolic stability and lipophilicity advantages discussed in Section 3 while avoiding the phenolic hydrogen-bond donor of NU1025 that may contribute to off-target effects or limit CNS penetration [1]. Further elaboration at the 3-position (N-alkylation or N-arylation) can be performed using standard methods to generate focused libraries for PARP-1 selectivity profiling.

Kinase Inhibitor Scaffold Diversification Leveraging Fluorine-Enhanced Binding and Metabolic Stability

The quinazolin-4(3H)-one core is a recognized bioisostere of the quinazoline kinase inhibitor scaffold. The 8-fluoro substituent enhances binding affinity through favorable hydrophobic and dipolar interactions with kinase hinge regions, as demonstrated for related fluoroquinazolinones exhibiting dual EGFR kinase and tubulin polymerization inhibitory effects with IC₅₀ values as low as 0.28 μM against MDA-MBA-231 cells [2]. The 8-fluoro-2-methyl substitution pattern provides a differentiated starting point for synthesizing kinase-focused compound libraries that require balanced potency, permeability, and metabolic stability.

Chemical Biology Tool Compound Synthesis for Target Engagement Studies Requiring Cellular Permeability

For chemical biology groups developing cellular probes, the predicted logP advantage of 8-fluoro-2-methylquinazolin-4(3H)-one (ClogP ~1.8–2.0) over the non-fluorinated parent (ClogP ~1.2) supports its selection as a scaffold for designing cell-permeable tool compounds [3]. The 3-position can be functionalized with alkyne or azide handles for click chemistry-based target engagement studies (e.g., cellular thermal shift assays, photoaffinity labeling), while the 8-fluoro group maintains the lipophilicity window favorable for passive cell membrane crossing.

High-Throughput Screening Library Construction with Ambient-Stable Building Blocks

Compound management and high-throughput screening (HTS) facilities benefit from the ambient-temperature storage stability and non-hygroscopic nature of 8-fluoro-2-methylquinazolin-4(3H)-one (98% purity, store at 25 °C under inert gas) . This reduces the logistical burden of frozen storage and minimizes DMSO stock solution degradation due to water uptake, improving reproducibility across large screening campaigns. The compound's solubility in DMF facilitates preparation of concentrated stock solutions compatible with acoustic dispensing systems.

Quote Request

Request a Quote for 8-fluoro-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.